molecular formula C15H16N2O2 B1294080 N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide CAS No. 886363-58-2

N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide

Cat. No. B1294080
M. Wt: 256.3 g/mol
InChI Key: CRXOKWUOABODAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide" is a derivative of acetamide with potential relevance in various fields such as pharmacology and materials science. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs have been studied, which can offer insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives has been described in several studies. For instance, the synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, involves reduction, acetylation, and treatment with sulfatase . Another study reports the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through a reaction involving ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene . These methods could potentially be adapted for the synthesis of "N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques and X-ray crystallography. For example, the crystal structure of an anticancer drug derivative was determined to crystallize in the orthorhombic crystal system, exhibiting intermolecular hydrogen bonds . Similarly, the structure of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide was elucidated, revealing an intramolecular hydrogen bond and an intermolecular association between adjacent N-acetamide groups . These findings suggest that "N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide" may also form specific hydrogen bonding patterns that could influence its properties and reactivity.

Chemical Reactions Analysis

The reactivity of acetamide derivatives with various reagents can lead to diverse chemical transformations. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield different products depending on the nature of the amine . This indicates that "N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide" could also participate in reactions with amines or other nucleophiles, potentially leading to new compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Studies have shown that hydrogen bonding plays a significant role in the behavior of these compounds . For example, variable temperature NMR experiments provided evidence for intra- and intermolecular hydrogen bonds in solution for substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides . Additionally, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide was optimized to achieve high selectivity . These insights suggest that "N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide" may exhibit specific solubility, stability, and reactivity profiles that could be fine-tuned for various applications.

Scientific Research Applications

1. Oxidation Study in Physicochemical Research

  • Application Summary: This compound, also known as Paracetamol, was used in a study to understand its oxidation by Diperiodatocuprate (III) in an aqueous alkaline medium .
  • Methods and Procedures: The kinetics of the oxidation were studied spectrophotometrically. The reaction between Diperiodatocuprate (III) and Paracetamol in an alkaline medium exhibits 1:4 stoichiometry (Paracetamol: DPC). The reaction is of first order in [DPC] and has less than unit order in [Paracetamol] and negative fractional order in [alkali] .
  • Results and Outcomes: The oxidation reaction in the alkaline medium has been shown to proceed via a DPC-Paracetamol complex, which decomposes slowly in a rate-determining step followed by other fast steps to give the products. The main products were identified by spot test, IR, NMR, and GC-MS .

2. Suppression of Macrophage Foam Cell Formation

  • Application Summary: The compound, as a major microbial metabolite of procyanidin A2, was found to suppress macrophage foam cell formation .
  • Methods and Procedures: The effect of procyanidin A2 and its major colonic metabolite on the suppression of macrophage foam cell formation was investigated. The study used a concentration of 12.5 μg mL−1 of the compound .
  • Results and Outcomes: The compound significantly reduced cellular lipid accumulation and inhibited foam cell formation. It promoted macrophage cholesterol efflux by up-regulating mRNA expressions of ABCA1 and SR-B1 .

properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-2-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-10-12-2-1-3-13(8-12)17-15(19)9-11-4-6-14(18)7-5-11/h1-8,18H,9-10,16H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXOKWUOABODAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649609
Record name N-[3-(Aminomethyl)phenyl]-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide

CAS RN

886363-58-2
Record name N-[3-(Aminomethyl)phenyl]-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.